REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][NH:8][C:9]2=O)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([CH3:1])[CH:11]=2)[CH:6]=[CH:7][N:8]=1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C=CNC(C2=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 13 hours
|
Duration
|
13 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a smaller volume
|
Type
|
ADDITION
|
Details
|
The residue is diluted with ice water
|
Type
|
ADDITION
|
Details
|
by slow addition of 10 N NaOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is extracted with methylene chloride (4×20 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting dark oil is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 25% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=CC=C(C=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9 mmol | |
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |